2-Bromo-5-(4-methoxyphenyl)-1-pentene
Overview
Description
2-Bromo-5-(4-methoxyphenyl)-1-pentene is an organic compound that belongs to the class of brominated alkenes. This compound is characterized by the presence of a bromine atom attached to the second carbon of a pentene chain, with a 4-methoxyphenyl group attached to the fifth carbon. The compound’s structure allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.
Scientific Research Applications
2-Bromo-5-(4-methoxyphenyl)-1-pentene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(4-methoxyphenyl)-1-pentene typically involves the bromination of 5-(4-methoxyphenyl)-1-pentene. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds via a radical mechanism, where the bromine radical adds to the double bond of the pentene chain.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(4-methoxyphenyl)-1-pentene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 5-(4-methoxyphenyl)-1-pentanol.
Elimination Reactions: The compound can undergo dehydrohalogenation to form 5-(4-methoxyphenyl)-1-pentene.
Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous ethanol.
Elimination: Potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products
Substitution: 5-(4-methoxyphenyl)-1-pentanol.
Elimination: 5-(4-methoxyphenyl)-1-pentene.
Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(4-methoxyphenyl)-1-pentene depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form an alkene via an E2 mechanism.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-phenyl-1-pentene: Lacks the methoxy group, making it less reactive in certain oxidation reactions.
2-Bromo-5-(4-hydroxyphenyl)-1-pentene: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
2-Bromo-5-(4-nitrophenyl)-1-pentene: Contains a nitro group, which significantly alters its chemical properties and reactivity.
Uniqueness
2-Bromo-5-(4-methoxyphenyl)-1-pentene is unique due to the presence of the methoxy group, which can participate in various chemical reactions, enhancing its versatility as a synthetic intermediate. The methoxy group also influences the compound’s electronic properties, making it suitable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-(4-bromopent-4-enyl)-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c1-10(13)4-3-5-11-6-8-12(14-2)9-7-11/h6-9H,1,3-5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGVMPSFKRKZBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCC(=C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001251858 | |
Record name | Benzene, 1-(4-bromo-4-penten-1-yl)-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001251858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1143461-68-0 | |
Record name | Benzene, 1-(4-bromo-4-penten-1-yl)-4-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1143461-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-(4-bromo-4-penten-1-yl)-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001251858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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